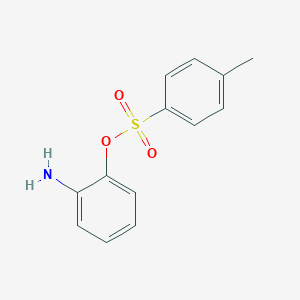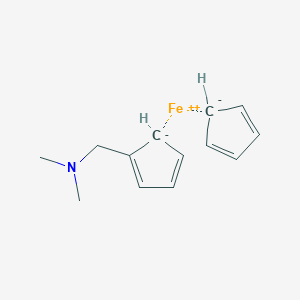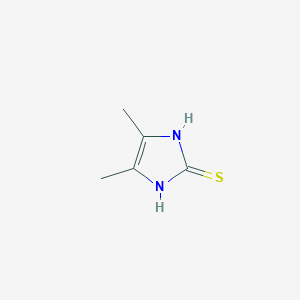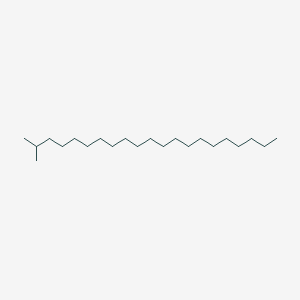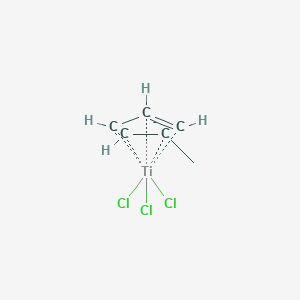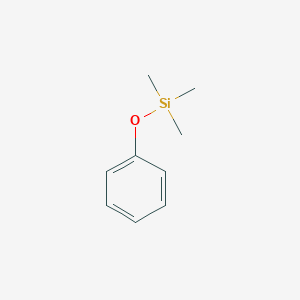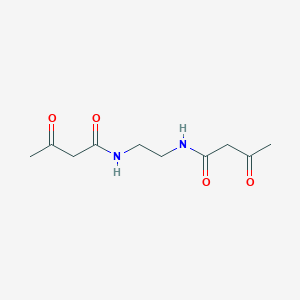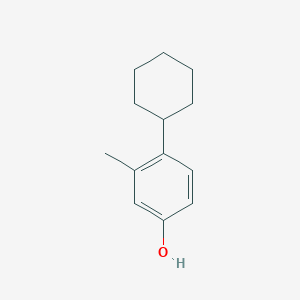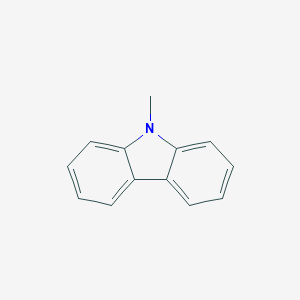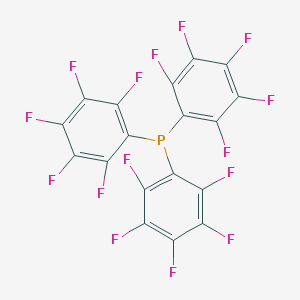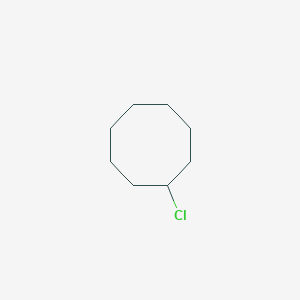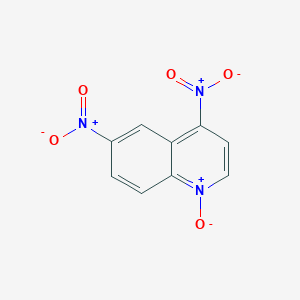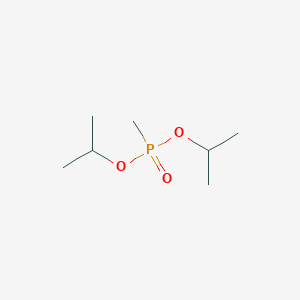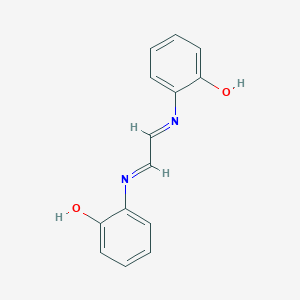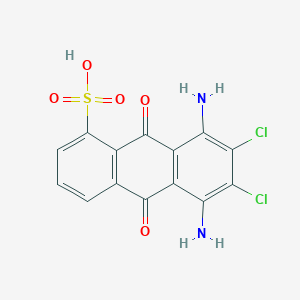
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, also known as DDDAS, is a chemical compound that has been widely used in scientific research for its unique properties. DDDAS is a sulfonated anthraquinone derivative that has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is based on its ability to undergo redox reactions with ROS and other oxidants. The compound can be oxidized to a highly fluorescent product, which allows for the detection and quantification of ROS in biological systems.
Efectos Bioquímicos Y Fisiológicos
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been found to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is its high selectivity for ROS and other oxidants, which allows for the detection of these species in complex biological systems. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate, including the development of new synthetic methods for the compound, the optimization of its use as a diagnostic tool for neurodegenerative disorders, and the exploration of its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate and its interactions with biological systems.
Métodos De Síntesis
The synthesis of Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate involves the reaction of 2-amino-4,5-dichloro-1,3-benzenedisulfonic acid with 1,4-dichloroanthraquinone in the presence of sodium hydroxide. The product is then purified through recrystallization and characterized using spectroscopic techniques.
Aplicaciones Científicas De Investigación
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) and other oxidants. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate has been studied for its potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
1323-87-1 |
|---|---|
Nombre del producto |
Sodium 5,8-diamino-6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate |
Fórmula molecular |
C14H7Cl2N2NaO5S |
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
sodium;5,8-diamino-6,7-dichloro-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8Cl2N2O5S.Na/c15-9-10(16)12(18)8-7(11(9)17)13(19)4-2-1-3-5(24(21,22)23)6(4)14(8)20;/h1-3H,17-18H2,(H,21,22,23);/q;+1/p-1 |
Clave InChI |
WVWSLCJRULYUMP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N.[Na+] |
Otros números CAS |
1323-87-1 |
Sinónimos |
sodium 5,8-diamino-6,7-dichloro-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



